Cas no 1780424-19-2 (6-methylindolin-7-amine)

6-methylindolin-7-amine 化学的及び物理的性質
名前と識別子
-
- 6-Methylindolin-7-amine
- 6-Methyl-2,3-dihydro-1H-indol-7-amine
- 1780424-19-2
- PS-15826
- MFCD28655738
- P20142
- PB41290
- 6-methylindolin-7-amine
-
- MDL: MFCD28655738
- インチ: 1S/C9H12N2/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5,10H2,1H3
- InChIKey: LVJXPVOLSSFAKV-UHFFFAOYSA-N
- ほほえんだ: N1([H])C([H])([H])C([H])([H])C2C([H])=C([H])C(C([H])([H])[H])=C(C1=2)N([H])[H]
計算された属性
- せいみつぶんしりょう: 148.100048g/mol
- どういたいしつりょう: 148.100048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ぶんしりょう: 148.2g/mol
6-methylindolin-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97548-100MG |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 100MG |
¥ 1,042.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97548-250MG |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 250MG |
¥ 1,663.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97548-5G |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 5g |
¥ 12,474.00 | 2023-04-14 | |
eNovation Chemicals LLC | D641638-1G |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 1g |
$680 | 2023-09-03 | |
eNovation Chemicals LLC | D641638-500MG |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 500mg |
$450 | 2023-09-03 | |
eNovation Chemicals LLC | D641638-5G |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 5g |
$2040 | 2023-09-03 | |
eNovation Chemicals LLC | D641638-100mg |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 100mg |
$180 | 2023-09-03 | |
Ambeed | A579193-250mg |
6-Methylindolin-7-amine |
1780424-19-2 | 97% | 250mg |
$357.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97548-500mg |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 500mg |
¥2769.0 | 2024-04-23 | |
eNovation Chemicals LLC | D641638-250mg |
6-methylindolin-7-amine |
1780424-19-2 | 97% | 250mg |
$310 | 2025-02-19 |
6-methylindolin-7-amine 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
6-methylindolin-7-amineに関する追加情報
Introduction to 6-Methylindolin-7-amine (CAS No. 1780424-19-2)
6-Methylindolin-7-amine (CAS No. 1780424-19-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the indole family, a class of heterocyclic compounds known for their diverse biological effects, including anti-inflammatory, antitumor, and neuroprotective properties.
The molecular structure of 6-methylindolin-7-amine consists of an indole ring with a methyl group at the 6-position and an amino group at the 7-position. This specific arrangement of functional groups imparts unique chemical and biological characteristics to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 6-methylindolin-7-amine in the development of novel drugs for treating neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the activation of microglia and reducing oxidative stress in neuronal cells. These findings suggest that 6-methylindolin-7-amine could be a promising lead compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective properties, 6-methylindolin-7-amine has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibits the growth of certain types of cancer cells, particularly those derived from breast and lung tumors. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These results indicate that 6-methylindolin-7-amine may have potential as an anticancer agent.
The synthesis of 6-methylindolin-7-amine typically involves multi-step processes, including the formation of an indole core followed by functional group modifications. One common synthetic route involves the condensation of 6-methylindole with an appropriate amine derivative under controlled conditions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity levels, which are essential for both research and commercial applications.
In terms of pharmacokinetics, preliminary studies have shown that 6-methylindolin-7-amine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and is rapidly distributed throughout the body, with significant accumulation in target tissues such as the brain and tumor sites. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
The safety profile of 6-methylindolin-7-amine is another important consideration in its development as a therapeutic agent. Toxicological studies conducted in animal models have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further investigations are needed to fully assess its long-term safety and potential side effects.
In conclusion, 6-methylindolin-7-amine (CAS No. 1780424-19-2) represents a promising compound with diverse biological activities that warrant further exploration in both basic research and drug development. Its unique structural features, coupled with its potential therapeutic applications in neurological disorders and cancer, make it a valuable addition to the arsenal of compounds being investigated for their medicinal properties.
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